
1-(Hydroxymethyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This reaction typically requires heating in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, involving optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of cyclobutanedicarboxylic acid.
Reduction: Formation of cyclobutanemethanol.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Hydroxymethyl)cyclobutanecarboxylic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclobutanecarboxylic acid depends on its specific applicationThe exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Similar structure but lacks the hydroxymethyl group.
Cyclobutanemethanol: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-(Hydroxymethyl)cyclobutanecarboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the cyclobutane ring.
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-6(5(8)9)2-1-3-6/h7H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJOUTSTBBXGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)
![3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2816152.png)
![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)
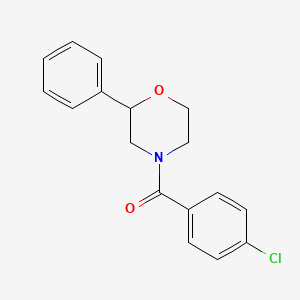
![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)
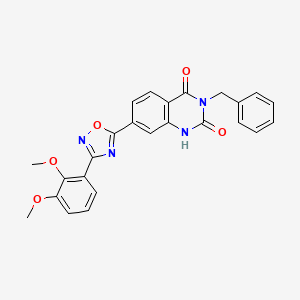
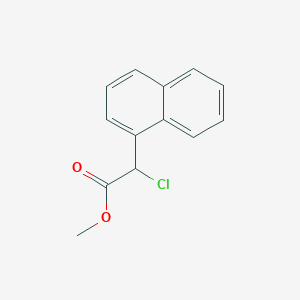
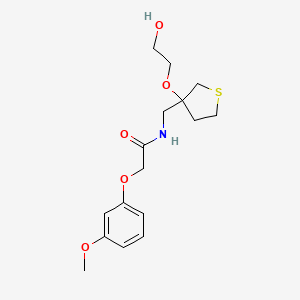
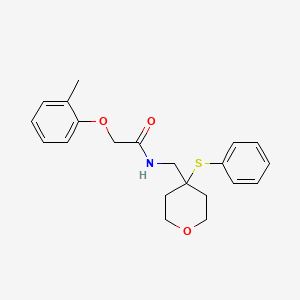
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)
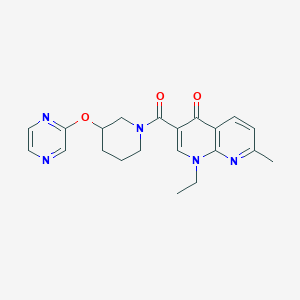
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)
![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)
![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)
